Physicochemical Profiling & Synthetic Utility of 6-(1H-Imidazol-1-yl)nicotinaldehyde
Physicochemical Profiling & Synthetic Utility of 6-(1H-Imidazol-1-yl)nicotinaldehyde
Topic: Physicochemical properties of 6-(1H-Imidazol-1-yl)nicotinaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals
[1][2][3]
Executive Summary: The Pharmacophore Scaffold
In the landscape of modern medicinal chemistry, 6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS: 111205-03-9) represents a high-value "privileged structure." It fuses two distinct pharmacophores—a pyridine core and an imidazole ring—linked by a C-N bond, with a reactive aldehyde handle positioned for divergent synthesis.[1][2][3]
This guide moves beyond basic property listing to analyze the functional implications of this molecule. For the drug developer, this compound is not merely an intermediate; it is a gateway to imidazo[1,2-a]pyridine kinase inhibitors, antifungal azoles, and complex heterocyclic ligands. Its physicochemical profile—characterized by moderate lipophilicity and specific acid-base behavior—dictates its handling, solubility in biological assays, and reactivity in library synthesis.
Molecular Architecture & Physicochemical Profile[1]
Understanding the electronic distribution of 6-(1H-Imidazol-1-yl)nicotinaldehyde is prerequisite to predicting its behavior in solution and in the binding pocket.
Structural Analysis
The molecule consists of a central pyridine ring substituted at the 3-position with an electron-withdrawing formyl group (aldehyde) and at the 6-position with an imidazole ring attached via its N1 nitrogen.
-
Electronic Push-Pull: The aldehyde is a strong electron-withdrawing group (EWG), decreasing the electron density of the pyridine ring. The imidazole at the 6-position, while pi-excessive, is attached to an electron-deficient pyridine, creating a unique electronic push-pull system that influences the pKa of the nitrogen atoms.
-
Basicity: There are three nitrogen atoms.
-
N1 (Imidazole): Involved in the bond to pyridine; non-basic.
-
N3 (Imidazole): The primary basic site, though its basicity is attenuated by the electron-deficient pyridine ring.
-
Pyridine Nitrogen: Weakly basic due to the inductive withdrawal of the aldehyde.
-
Key Physicochemical Data[1][3]
| Property | Value | Context & Implications |
| CAS Number | 111205-03-9 | Unique identifier for procurement/database search.[1][2][3] |
| Formula | C₉H₇N₃O | MW: 173.17 g/mol .[3][4] Fragment-like size ideal for FBDD (Fragment-Based Drug Discovery). |
| Physical State | Solid (Crystalline) | Typically a pale yellow to beige powder. |
| Melting Point | 136 – 137.5 °C | Indicates stable crystal lattice; high MP suggests good shelf stability relative to liquid aldehydes. |
| LogP (Predicted) | ~0.4 - 0.7 | Low lipophilicity. Falls within the "Golden Triangle" for permeability and metabolic stability. |
| pKa (Predicted) | ~4.1 (Conjugate Acid) | The molecule is less basic than unsubstituted imidazole (pKa ~7). At physiological pH (7.4), it remains largely uncharged, aiding membrane permeability. |
| H-Bond Acceptors | 3 (N, N, O) | High capacity for interacting with active site residues (e.g., hinge region of kinases). |
| H-Bond Donors | 0 | No labile protons, reducing non-specific binding. |
Solubility & Solution Dynamics
-
Aqueous Solubility: Low at neutral pH due to the aromatic, planar structure and lack of ionization. Solubility increases significantly below pH 4 due to protonation of the imidazole N3 or pyridine nitrogen.
-
Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).
-
Protocol Tip: For biological assays, prepare a stock solution in DMSO (e.g., 10-20 mM) and dilute into aqueous buffer. Ensure the final DMSO concentration is <1% to avoid solvent effects.
Synthetic Methodology: Construction & Purification[1][3][5][6]
The synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde relies on a Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol ( )
Objective: Synthesize 6-(1H-Imidazol-1-yl)nicotinaldehyde from 6-chloronicotinaldehyde.
Reagents:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Imidazole (1.2 – 1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or DMSO.[5]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinaldehyde (e.g., 1.42 g, 10 mmol) in dry DMF (15 mL).
-
Addition: Add Imidazole (1.02 g, 15 mmol) and anhydrous
(2.76 g, 20 mmol). -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar) for 6–16 hours.-
Why? Heat is required to overcome the activation energy of the
on the pyridine ring. The base neutralizes the HCl byproduct.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product is more polar than the starting chloride.
-
Work-up (Self-Validating Step):
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Synthetic Pathway Visualization
Figure 1: SNAr synthetic pathway transforming 6-chloronicotinaldehyde into the target imidazole derivative.
Reactivity Profile & Derivatization
The value of this compound lies in the orthogonality of its functional groups. The aldehyde is a "soft" electrophile, while the imidazole/pyridine core serves as a stable scaffold.
The Aldehyde Handle (C3 Position)
The aldehyde is highly reactive and serves as the divergence point for library synthesis:
-
Reductive Amination: Reacts with primary/secondary amines (
) and a reducing agent ( ) to form benzylic amines. This is critical for introducing solubilizing groups or specific binding elements. -
Wittig/Horner-Wadsworth-Emmons: Reacts with phosphorous ylides to form unsaturated linkers (alkenes).
-
Condensation Reactions: Reacts with hydrazine or hydroxylamine to form hydrazones or oximes.
-
Heterocycle Formation: Condensation with 2-aminopyridines or diamines can yield fused systems like imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé multicomponent reactions.
Stability Concerns
-
Oxidation: Like all aldehydes, it is susceptible to autoxidation to the carboxylic acid (6-(1H-imidazol-1-yl)nicotinic acid) upon prolonged exposure to air.
-
Mitigation: Store under Nitrogen/Argon at -20°C.
-
-
Hydration: In aqueous acidic media, the aldehyde may exist in equilibrium with its gem-diol form, though the electron-deficient ring destabilizes the hydrate less than electron-rich systems.
Reactivity Manifold Visualization
Figure 2: Divergent reactivity profile showing synthetic utility (green) and degradation pathways (red).
Handling, Safety, and Storage
As a chemical intermediate, safety protocols must address both the reactive aldehyde and the potential biological activity of the scaffold.
Safety Hazards
-
Skin/Eye Irritation: Aldehydes are universal irritants. The compound can form Schiff bases with proteins in the skin (sensitization).
-
Inhalation: Dust inhalation should be avoided. Use a fume hood.
-
Toxicity: While specific LD50 data is often proprietary for intermediates, related pyridine aldehydes are harmful if swallowed (Acute Tox. 4).
Storage Protocol (Self-Validating)
To ensure the integrity of the material for future experiments:
-
Container: Amber glass vial (protects from light).
-
Atmosphere: Purge with Argon or Nitrogen before sealing (prevents oxidation).
-
Temperature: Store at 2–8°C for short term; -20°C for long term.
-
Validation: Before use, run a quick
-NMR.-
Check: Look for the aldehyde proton signal at
ppm. -
Fail Criteria: Appearance of a broad singlet at
ppm indicates carboxylic acid formation.
-
References
-
BenchChem. (2025).[2][3][5][6][7] An In-Depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinaldehyde: Molecular Structure, Properties, and Synthetic Methodologies. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-Pyridinecarboxaldehyde (Analogous Reactivity). National Library of Medicine. Retrieved from
-
Fluorochem. (n.d.). Product Specification: 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (Structural Analog). Retrieved from
-
Sigma-Aldrich. (n.d.).[8] 3-Pyridinecarboxaldehyde Safety Data Sheet. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-(1H-Pyrazol-1-yl)-3-pyridinecarboxaldehyde [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
